molecular formula C25H19N3O5S2 B11526418 N'-(1,1-dioxido-1,2-benzothiazol-3-yl)-4-methyl-N-(naphthalen-2-ylsulfonyl)benzohydrazide

N'-(1,1-dioxido-1,2-benzothiazol-3-yl)-4-methyl-N-(naphthalen-2-ylsulfonyl)benzohydrazide

Cat. No.: B11526418
M. Wt: 505.6 g/mol
InChI Key: YZSGXYIOHSJXAD-UHFFFAOYSA-N
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Description

N’-[(3Z)-1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3(2H)-YLIDENE]-4-METHYL-N-(2-NAPHTHYLSULFONYL)BENZOHYDRAZIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzisothiazole ring system, which is often associated with bioactive properties, making it a subject of interest in medicinal chemistry and other research areas.

Properties

Molecular Formula

C25H19N3O5S2

Molecular Weight

505.6 g/mol

IUPAC Name

N'-(1,1-dioxo-1,2-benzothiazol-3-yl)-4-methyl-N-naphthalen-2-ylsulfonylbenzohydrazide

InChI

InChI=1S/C25H19N3O5S2/c1-17-10-12-19(13-11-17)25(29)28(26-24-22-8-4-5-9-23(22)34(30,31)27-24)35(32,33)21-15-14-18-6-2-3-7-20(18)16-21/h2-16H,1H3,(H,26,27)

InChI Key

YZSGXYIOHSJXAD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N(NC2=NS(=O)(=O)C3=CC=CC=C32)S(=O)(=O)C4=CC5=CC=CC=C5C=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(3Z)-1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3(2H)-YLIDENE]-4-METHYL-N-(2-NAPHTHYLSULFONYL)BENZOHYDRAZIDE typically involves multi-step organic reactions. One common method includes the reaction of 1,2-benzisothiazol-3(2H)-one with appropriate sulfonyl and hydrazide derivatives under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high-quality production .

Chemical Reactions Analysis

Types of Reactions

N’-[(3Z)-1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3(2H)-YLIDENE]-4-METHYL-N-(2-NAPHTHYLSULFONYL)BENZOHYDRAZIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while reduction can produce more reduced forms of the compound .

Scientific Research Applications

N’-[(3Z)-1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3(2H)-YLIDENE]-4-METHYL-N-(2-NAPHTHYLSULFONYL)BENZOHYDRAZIDE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N’-[(3Z)-1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3(2H)-YLIDENE]-4-METHYL-N-(2-NAPHTHYLSULFONYL)BENZOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(3Z)-1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3(2H)-YLIDENE]-4-METHYL-N-(2-NAPHTHYLSULFONYL)BENZOHYDRAZIDE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and potential bioactivity. This uniqueness makes it a valuable compound for various research and industrial applications .

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